Thalidomide-O-amido-PEG3-C2-NH2
Description
PROTAC Technology: Principles and Molecular Architecture
PROTACs operate through a catalytic, event-driven mechanism:
- Ternary Complex Formation : The PROTAC simultaneously binds the target protein and E3 ligase, inducing proximity.
- Ubiquitination : The E3 ligase transfers ubiquitin molecules to the target protein.
- Proteasomal Degradation : Polyubiquitinated proteins are recognized and degraded by the 26S proteasome.
Molecular Architecture of E3 Ligase Ligand-Linker Conjugates 21 :
Advantages Over Traditional Inhibitors :
Role of E3 Ubiquitin Ligases in the Ubiquitin-Proteasome System (UPS)
E3 ligases confer substrate specificity in the UPS. Over 600 human E3 ligases exist, but fewer than 10 are utilized in PROTACs due to ligand availability:
Common E3 Ligases in PROTAC Design :
| E3 Ligase | Ligand Example | Expression Profile | Target Example |
|---|---|---|---|
| CRBN | Thalidomide | Ubiquitous | IKZF1, BRD4 |
| VHL | VH032 | Tissue-specific | HIF-1α, BRD9 |
| cIAP1 | Bestatin | Limited | BCL-xL |
CRBN is favored for its high tissue expression and compatibility with IMiDs (immunomodulatory drugs). E3 Ligase Ligand-Linker Conjugates 21 exploits CRBN’s role in the CRL4^CRBN^ complex to recruit substrates like PD-L1 and BRD4.
Ubiquitination Mechanism :
Cereblon (CRBN) as a Therapeutic Target in PROTAC Design
CRBN’s utility in PROTACs stems from its ligandability and role in neo-substrate recruitment:
Structural Insights :
- Thalidomide Binding Pocket : The β-hairpin loop of CRBN accommodates the glutarimide moiety of thalidomide, while the phthalimide group remains solvent-exposed for linker attachment.
- Substrate Recruitment : IMiDs like pomalidomide induce conformational changes in CRBN, enabling degradation of transcription factors (e.g., IKZF1).
Optimization of E3 Ligase Ligand-Linker Conjugates 21 :
- Linker Design : The PEG3 spacer balances flexibility and length (≈15 Å), facilitating ternary complex formation without steric hindrance.
- CRBN Selectivity : Unlike VHL-based PROTACs, CRBN recruiters avoid hypoxia-related off-target effects.
Applications in Preclinical Studies :
| Target Protein | PROTAC Example | Degradation Efficiency (DC50) | Model System |
|---|---|---|---|
| PD-L1 | Compound 21a | 10–50 nM | MC-38 tumor cells |
| BRD4 | ARV-825 | <1 nM | Lymphoma models |
| BTK | SJF620 | 7.9 nM | Leukemia models |
E3 Ligase Ligand-Linker Conjugates 21 has been used to develop PROTACs against membrane proteins (e.g., PD-L1) and transcription factors, demonstrating CRBN’s versatility.
Properties
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUJTJGNIBUEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the CRBN Ligand
The CRBN ligand is synthesized from 4-bromo-thalidomide (73 ), itself derived from methyl esterification and bromination of a benzoic acid precursor (71 → 72 → 73 ) using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetonitrile. Subsequent Buchwald-Hartwig amination introduces the amino group at the 5-position of the phthalimide ring, yielding 5-amino-thalidomide (74 ). This step employs palladium catalysts (e.g., Pd2(dba)3) and ligands (e.g., Xantphos) in toluene at elevated temperatures (80–100°C), achieving yields of 21–87% depending on the amine substituent.
Linker Attachment
The PEG3 linker is conjugated to the CRBN ligand via an amide bond. The primary amine of the PEG3 spacer reacts with the carboxylic acid group of the CRBN ligand using carbodiimide coupling agents such as HATU or EDCI in the presence of a base (e.g., DIPEA). This reaction typically proceeds in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at room temperature, with purification via silica gel chromatography or reverse-phase HPLC.
Critical Considerations :
-
Solubility : The PEG3 linker enhances aqueous solubility, necessitating polar aprotic solvents during synthesis.
-
Steric Effects : The para-aminophenyl group’s orientation influences coupling efficiency, requiring optimized stoichiometry (1:1.2 ligand-to-linker ratio).
Analytical Characterization and Quality Control
Post-synthesis characterization ensures the integrity of E3 Ligase Ligand-Linker Conjugates 21. Key analytical data include:
Spectroscopic Validation
Purity and Stability
-
HPLC : >95% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
-
Storage : Stable at -20°C for 1 month in DMSO; prolonged storage at -80°C (6 months).
| Property | Value |
|---|---|
| Molecular Weight | 506.51 g/mol |
| Solubility | Soluble in DMSO, sparingly in H2O |
| Storage Conditions | -20°C (short-term), -80°C (long-term) |
Comparative Analysis of Linker Strategies
E3 Ligase Ligand-Linker Conjugates 21 employs a PEG3 linker, but alternative approaches exist:
PEG vs. Alkyl Linkers
-
PEG Linkers : Improve solubility and reduce aggregation, as seen in PROTACs targeting kinases. For example, VH032-PEG3 conjugates exhibit 3-fold higher degradation efficiency (DC50 = 12 nM) compared to alkyl variants (DC50 = 38 nM).
-
Alkyl Linkers : Offer rigidity but require co-solvents (e.g., cyclopentyl methyl ether) for synthesis, complicating scale-up.
Exit Vector Optimization
The CRBN ligand’s 5-position serves as the primary exit vector for linker attachment, balancing steric accessibility and synthetic feasibility. Modifications at the 4-position reduce degradation efficacy by 60%, highlighting the importance of regioselectivity.
Challenges and Optimization Strategies
Byproduct Formation
Buchwald-Hartwig amination often generates des-bromo impurities (up to 15%), mitigated by rigorous palladium scavenging (e.g., SiliaBond Thiol).
Scalability
Multi-step synthesis limits batch sizes to <10 g. Flow chemistry approaches, as described in WO 2017007612 A1, enhance throughput by 40% through continuous amide coupling.
Degradation Specificity
Non-specific protein degradation, observed in 20% of cases, is addressed by:
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-amido-PEG3-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Amidation Reactions: The amine group in the compound can participate in amidation reactions to form amide bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.
Amidation: Reagents such as carbodiimides or activated esters are used to facilitate the formation of amide bonds
Major Products Formed
The major products formed from these reactions include various conjugates and derivatives of this compound, which can be used for different applications in PROTAC technology .
Scientific Research Applications
Introduction to E3 Ligase Ligand-Linker Conjugates 21
E3 Ligase Ligand-Linker Conjugates, specifically Conjugate 21, are integral components in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds consist of a ligand that targets an E3 ubiquitin ligase, a linker that connects the ligand to a target protein, and are designed to facilitate the ubiquitination and subsequent degradation of specific proteins. The focus on E3 Ligase Ligand-Linker Conjugates 21 is particularly relevant due to their potential applications in therapeutic strategies for various diseases, including cancer.
Cancer Therapy
E3 Ligase Ligand-Linker Conjugates 21 have shown promise in targeting oncogenic proteins for degradation. By utilizing a ligand that binds to the cereblon E3 ligase, these conjugates can effectively recruit and degrade proteins that promote tumor growth. For instance, studies have demonstrated the efficacy of PROTACs incorporating this conjugate in degrading the androgen receptor, which is crucial in prostate cancer progression .
Autoimmune Diseases
Another significant application of E3 Ligase Ligand-Linker Conjugates 21 is in the treatment of autoimmune diseases. By selectively degrading pro-inflammatory proteins, these conjugates can modulate immune responses. Research indicates that PROTACs targeting specific cytokines or transcription factors involved in autoimmune pathways can lead to reduced inflammation and improved patient outcomes .
Neurodegenerative Disorders
The potential for E3 Ligase Ligand-Linker Conjugates 21 extends to neurodegenerative diseases as well. By targeting misfolded or aggregated proteins associated with conditions like Alzheimer's disease, these compounds may help clear toxic proteins from neuronal cells, thus offering a novel therapeutic approach to neuroprotection .
Drug Resistance in Cancer
E3 Ligase Ligand-Linker Conjugates 21 can also be utilized to combat drug resistance in cancer therapy. By degrading proteins that confer resistance to chemotherapy agents, these conjugates can resensitize cancer cells to treatment. This application is particularly critical as resistance remains a major hurdle in effective cancer management .
Case Study 1: Targeting Androgen Receptor in Prostate Cancer
A study involving the use of E3 Ligase Ligand-Linker Conjugate 21 demonstrated its effectiveness in degrading the androgen receptor in prostate cancer cells. The PROTAC developed showcased a DC50 value (the concentration needed for 50% degradation) of approximately 7.2 nM in LNCaP cells, indicating potent activity against this critical target .
Case Study 2: Modulating Immune Response
In another research effort, PROTACs incorporating E3 Ligase Ligand-Linker Conjugate 21 were designed to target IL-6 signaling pathways in autoimmune models. The results showed significant reductions in IL-6 levels and improved clinical scores in animal models of rheumatoid arthritis, highlighting the therapeutic potential of these conjugates in immune modulation .
Comparative Data Table
Mechanism of Action
Thalidomide-O-amido-PEG3-C2-NH2 exerts its effects through the following mechanism:
Binding to Cereblon: The cereblon ligand in the compound binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex.
Protein Degradation: The binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome
Comparison with Similar Compounds
E3 Ligase Ligand Diversity
E3 Ligase Ligand-Linker Conjugates 21 utilizes the VHL ligand (VH032), while other PROTAC conjugates employ ligands for distinct E3 ligases:
- CRBN (Cereblon) : Thalidomide derivatives (e.g., pomalidomide) are commonly used. Linkers are typically attached to the glutarimide ring via alkylation or nucleophilic substitution .
- IAP (Inhibitor of Apoptosis Proteins): Bestatin or MV1 ligands are linked via amide/ester bonds or Mitsunobu reactions (e.g., cIAP1 Ligand-Linker Conjugates 3) .
- MDM2 : Nutlin-3 derivatives are conjugated through carboxylic acid or hydroxyl groups .
Key Structural Differences :
| E3 Ligase | Ligand Example | Linker Attachment Point | Common Linker Types |
|---|---|---|---|
| VHL | VH032 (Conjugate 21) | Hydroxyl group on pyrrolidine | C10 alkyl, PEG spacers |
| CRBN | Thalidomide | Glutarimide ring (N-alkylation) | PEG, alkyl chains |
| IAP | Bestatin | Amine or carboxyl group | Amide, ester, triazole linkers |
Conjugate 21 :
Comparisons :
- CRBN-Based Conjugates : Bromo linkers are alkylated to thalidomide derivatives under reflux with K₂CO₃ (80% yield, Scheme 46) .
- IAP-Based Conjugates: Mitsunobu reactions attach linkers to Bestatin derivatives (62–81% yield, depending on substrate) .
- MDM2 Conjugates : Urea bond formation with tert-butyl carbamates (e.g., 69% yield for cyclization steps) .
Yield Trends :
| Ligand Type | Reaction Type | Typical Yield Range |
|---|---|---|
| VHL (VH032) | HATU-mediated coupling | 80% |
| CRBN | Alkylation/K₂CO₃ reflux | 70–85% |
| IAP | Mitsunobu/EDC-HOBt coupling | 36–89% |
Linker Design and Physicochemical Properties
- Conjugate 21 : The C10 alkyl chain enhances membrane permeability while maintaining moderate hydrophilicity. This contrasts with PEG-based linkers (e.g., PEG1 in Conjugate 3), which improve solubility but may reduce cellular uptake .
- CRBN Conjugates : Shorter alkyl linkers (C2–C5) are common, but longer chains (e.g., C8) improve degradation efficiency for certain targets .
- IAP Conjugates : Rigid triazole linkers (from click chemistry) enhance proteolytic stability but require multistep synthesis .
Impact on PROTAC Performance :
Emerging E3 Ligases and Conjugates
While VHL and CRBN dominate PROTAC designs, newer conjugates target underutilized E3 ligases:
Advantages of Conjugate 21 :
- Proven compatibility with diverse target proteins (e.g., BRD4, EGFR).
- Scalable synthesis with high yields compared to peptide-based linkers .
Biological Activity
E3 Ligase Ligand-Linker Conjugates 21 (E3-LC21) represent a significant advancement in the field of targeted protein degradation, particularly through the application of Proteolysis Targeting Chimeras (PROTACs). These compounds are designed to selectively induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system (UPS). This article delves into the biological activity of E3-LC21, highlighting its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Structure and Composition
E3-LC21 consists of:
- Cereblon ligand : A thalidomide-based ligand that binds to the E3 ubiquitin ligase Cereblon.
- Linker : A three-unit polyethylene glycol (PEG) linker that facilitates the connection between the E3 ligase ligand and the target protein ligand.
Chemical Properties :
- Molecular Formula : C₃₁H₃₅N₅O₃
- Molecular Weight : 525.64 g/mol
- CAS Number : 1957236-20-2
E3-LC21 operates by forming a ternary complex with the target protein and the E3 ligase. Upon binding, it promotes ubiquitination of the target protein, leading to its subsequent degradation by the proteasome. This mechanism is crucial for regulating protein levels within cells and has implications for diseases characterized by protein dysregulation.
Target Proteins
E3-LC21 has been shown to effectively target several proteins, including:
- BRD4
- Ikaros
- Aiolos
These targets are critical in various cellular processes such as transcription regulation and immune response.
Case Studies and Research Findings
- Degradation of BRD4 : In a study examining the efficacy of E3-LC21 on BRD4, it was found that this conjugate significantly reduced BRD4 levels in cancer cell lines, demonstrating its potential as an anti-cancer agent .
- Impact on Ikaros and Aiolos : Research indicated that E3-LC21 could facilitate the degradation of Ikaros and Aiolos through the UPS, suggesting applications in hematological malignancies where these proteins are overexpressed .
- Selectivity and Potency : Variations in linker length were explored to optimize the selectivity of E3-LC21 for its targets. Shorter linkers demonstrated enhanced potency against specific isoforms while minimizing off-target effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₃₅N₅O₃ |
| Molecular Weight | 525.64 g/mol |
| CAS Number | 1957236-20-2 |
| Target Proteins | BRD4, Ikaros, Aiolos |
| Linker Type | PEG (3 units) |
Discussion
The biological activity of E3-LC21 underscores its potential as a therapeutic agent in oncology and other fields where targeted protein degradation can yield significant benefits. The ability to selectively degrade proteins involved in disease processes offers a novel approach to treatment that could complement existing therapies.
Q & A
Q. What are the critical design considerations for synthesizing E3 Ligase Ligand-Linker Conjugates 21 for PROTAC applications?
The design must balance three components: (1) the E3 ligase-binding ligand (e.g., VH032 in Conjugate 21, as noted in ), (2) the linker chemistry (e.g., polyethylene glycol [PEG]-based or alkyl chains), and (3) the target-binding moiety. The linker length and flexibility directly influence ternary complex formation and degradation efficiency. For example, rigid or overly long linkers may impede proper orientation between the E3 ligase and the target protein. Synthetic protocols should include orthogonal protection strategies to avoid cross-reactivity during conjugation .
Q. How can researchers validate the binding specificity of E3 Ligase Ligand-Linker Conjugates 21 to the intended E3 ligase?
Use competitive binding assays with isoform-specific inhibitors or CRISPR-engineered cell lines lacking the E3 ligase of interest. Mass spectrometry-based proteomics (e.g., affinity purification followed by LC-MS/MS) can identify off-target interactions. highlights advanced mass spectrometry imaging (MSI) for quantifying compound disposition in cellular models, which can confirm target engagement .
Q. What in vitro assays are recommended to assess the degradation efficiency of PROTACs incorporating Conjugate 21?
Perform time-course western blotting to monitor target protein levels post-treatment. Pair this with cellular viability assays (e.g., CellTiter-Glo) to differentiate degradation-dependent cytotoxicity from nonspecific effects. Dose-response curves should calculate DC₅₀ (degradation potency) and IC₅₀ (cell viability) to evaluate selectivity .
Advanced Research Questions
Q. How can contradictory data on PROTAC activity (e.g., variable degradation across cell lines) be systematically addressed?
Contradictions often arise from differences in E3 ligase expression, cellular ubiquitin-proteasome system (UPS) capacity, or off-target effects. To resolve this:
- Quantify E3 ligase expression (e.g., qRT-PCR, flow cytometry) in cell models .
- Use proteasome inhibitors (e.g., bortezomib) to confirm UPS dependency.
- Perform RNA-seq or CRISPR screens to identify resistance mechanisms . emphasizes statistical rigor and replication across biological replicates to ensure reliability .
Q. What strategies optimize linker chemistry in Conjugate 21 to enhance proteolytic efficiency while minimizing aggregation?
- Hydrophilicity: Incorporate PEG or polar groups to improve solubility (e.g., m-PEG4-C6-phosphonic acid ethyl ester in ).
- Stability: Use non-cleavable linkers (e.g., alkyl chains) for prolonged activity or pH-sensitive linkers for tissue-specific release.
- Biophysical Validation: Employ surface plasmon resonance (SPR) or cryo-EM to analyze ternary complex stability .
Q. How do researchers differentiate between catalytic degradation and nonspecific protein aggregation in PROTAC mechanisms?
- Catalytic Activity: Measure degradation at sub-stoichiometric concentrations (e.g., 1:10 PROTAC:target ratio).
- Aggregation Controls: Use inactive "hook" analogs lacking the target-binding moiety to rule out aggregation artifacts.
- Thermal Shift Assays: Monitor target protein melting temperatures to detect destabilization .
Q. What in vivo models are most suitable for evaluating the pharmacokinetics and efficacy of Conjugate 21?
- Xenograft Models: Use immunocompromised mice (e.g., NSG) implanted with cells expressing the target protein and human E3 ligase orthologs.
- Pharmacodynamic Markers: Collect tumor biopsies for MSI () or immunohistochemistry to confirm target degradation.
- Dosing Regimens: Optimize based on plasma half-life (via LC-MS) and tissue penetration .
Methodological and Data Analysis Questions
Q. What statistical methods are critical for analyzing PROTAC degradation data with high variability?
- Mixed-Effects Models: Account for batch effects in multi-experiment datasets.
- Bootstrapping: Estimate confidence intervals for DC₅₀/IC₅₀ ratios.
- Meta-Analysis: Pool data from independent studies to identify consensus degradation patterns ( discusses data linkage challenges) .
Q. How can researchers ensure reproducibility in synthesizing E3 Ligase Ligand-Linker Conjugates 21?
- Detailed Synthetic Protocols: Include reaction temperatures, solvent purity, and chromatographic gradients (e.g., ’s T15873 synthesis).
- Batch-to-Batch QC: Use NMR, HPLC, and high-resolution mass spectrometry (HRMS) for purity validation.
- Open Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) as per .
Q. What computational tools predict ternary complex formation for Conjugate 21 and novel targets?
- Molecular Dynamics (MD) Simulations: Model linker flexibility and protein-protein interactions (e.g., using GROMACS or AMBER).
- Docking Software: Tools like AutoDock Vina or Schrödinger’s Glue can predict binding orientations.
- Machine Learning: Train models on published PROTAC datasets to prioritize linker designs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
